Daclatasvir RSSR Isomer is a significant compound in the field of medicinal chemistry, particularly known for its application in the treatment of hepatitis C virus infections. This compound is characterized by its complex molecular structure and specific stereochemistry, which contribute to its pharmacological properties.
Daclatasvir RSSR Isomer is classified as a direct-acting antiviral agent, specifically targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus. This classification places it among other antiviral compounds that inhibit viral replication mechanisms.
The synthesis of Daclatasvir RSSR Isomer involves several key steps that enhance efficiency and yield:
This synthetic route is advantageous due to its simplicity and high yield compared to previous methods that required more hazardous reagents and complicated procedures .
The molecular structure of Daclatasvir RSSR Isomer is intricate, featuring multiple functional groups and stereocenters that contribute to its biological activity:
COC(=O)NC(C(C)C)C(=O)N1CCC[C@@H]1c2ncc([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@H]6CCCN6C(=O)C(NC(=O)OC)C(C)C
.InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)...
.The stereochemistry indicated by the symbols (R and S) plays a critical role in the pharmacodynamics of the compound.
Daclatasvir RSSR Isomer can undergo various chemical reactions, including:
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism by which Daclatasvir exerts its antiviral effects is primarily through its interaction with the NS5A protein:
The pharmacokinetics reveal that Daclatasvir is rapidly absorbed, reaching peak plasma concentrations within 1–2 hours and exhibiting an elimination half-life of approximately 10 to 14 hours.
Daclatasvir RSSR Isomer displays several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various conditions during storage and application.
Daclatasvir RSSR Isomer is primarily utilized in scientific research related to antiviral therapies:
The nonstructural protein 5A (NS5A) represented an unconventional antiviral target with no intrinsic enzymatic activity, posing significant challenges for inhibitor development. Early HCV therapies relied on interferon-based regimens, which achieved modest sustained virologic response (SVR) rates of 40–50% but caused severe systemic side effects. The discovery of NS5A's role in viral replication—facilitating RNA binding, replication complex assembly, and virion secretion—validated it as a therapeutic target. Daclatasvir's development originated from a phenotypic screen of iminothiazolidinone derivatives, which unexpectedly underwent radical dimerization under assay conditions. This observation redirected efforts toward palindromic molecules that mirrored NS5A's dimeric structure. By 2014, daclatasvir became the first NS5A inhibitor approved for clinical use, demonstrating picomolar potency and pan-genotypic coverage. Its success paved the way for combinatorial DAA regimens that eliminated interferon from HCV therapy [1] [2] [4].
Table 1: Key Milestones in NS5A Inhibitor Development
Year | Event | Significance |
---|---|---|
1999 | Identification of NS5A as an essential HCV replication component | Validated NS5A as a therapeutic target |
2006 | Discovery of dimeric NS5A inhibitors via phenotypic screening | Revealed palindromic molecules as optimal NS5A binders |
2011 | Phase II trials of daclatasvir + asunaprevir for genotype 1b | Achieved SVR12 in 90% of patients without interferon |
2014 | FDA approval of daclatasvir-based regimens | Established NS5A inhibitors as backbone therapies for HCV |
2015 | WHO inclusion of daclatasvir in Essential Medicines List | Improved global access to pan-genotypic HCV treatment |
Stereoisomerism profoundly influences the pharmacodynamics and pharmacokinetics of antiviral agents. Daclatasvir possesses four asymmetric carbon atoms, theoretically enabling 16 stereoisomers (8 diastereomeric pairs). Among these, the SSSS configuration (therapeutic daclatasvir) and RSSR isomer (CAS 1009107-27-0) represent biologically significant diastereomers. The spatial orientation of substituents dictates their binding affinity to NS5A's Domain 1, a shallow groove requiring precise molecular complementarity. Studies demonstrate that altering stereochemistry at even one chiral center reduces potency by >100-fold. For example, the RSSR isomer exhibits diminished hydrogen-bonding with NS5A residues like Tyr93 and His94—key anchors within the dimeric interface. This sensitivity arises because NS5A inhibitors function as "molecular locks" that disrupt viral replication complexes through allosteric effects. Consequently, stereochemical purity is paramount; impurities exceeding 0.15% can compromise therapeutic efficacy and accelerate resistance [2] [6] [7].
Table 2: Impact of Stereochemistry on Daclatasvir Isomer Properties
Stereoisomer | Relative NS5A Binding Affinity | Role in Drug Development | Chemical Designation |
---|---|---|---|
SSSS | 1.0 (Reference) | Therapeutic agent; clinical deployment | (2S,2'S,3R,3'R)-isomer |
RSSR | 0.01–0.001 | SAR studies; resistance mechanism analysis | (2R,2'R,3S,3'S)-isomer |
RRSR | <0.0001 | Synthetic impurity; analytical reference | (2R,2'S,3R,3'S)-isomer |
SSRS | <0.0001 | Synthetic impurity; analytical reference | (2S,2'R,3S,3'R)-isomer |
The RSSR isomer's value lies in its utility as a biochemical probe for elucidating NS5A inhibition mechanisms. Crystallographic analyses reveal that while SSSS-daclatasvir stabilizes NS5A dimers via symmetric hydrogen-bonding networks, the RSSR isomer adopts an asymmetrical binding mode. This distortion prevents the closure of the replication complex and impairs viral RNA synthesis. Specifically, the inverted R-configuration at the pyrrolidine nitrogen disrupts interactions with Asp37 and Arg43, residues critical for RNA binding. Resistance profiling further highlights the RSSR isomer's role: Common mutations like Y93H or L31V reduce SSSS-daclatasvir's affinity by >1000-fold but only minimally affect the RSSR isomer. This divergence suggests that resistance arises from altered stereochemical compatibility rather than complete binding-site occlusion. Additionally, the RSSR isomer aids in studying membranous web biogenesis—a process wherein NS5A recruits phosphatidylinositol 4-kinase IIIα (PI4KIIIα) to form HCV replication factories. While SSSS-daclatasvir blocks web assembly at nanomolar concentrations, the RSSR isomer requires micromolar doses, underscoring its role in validating NS5A's function in lipid droplet recruitment [2] [3] [9].
Table 3: Comparative Effects of SSSS vs. RSSR Configurations on HCV Replication
Biological Parameter | SSSS-Daclatasvir | RSSR Isomer | Method of Analysis |
---|---|---|---|
EC50 for GT-1b replicon | 9 pM | 8–10 nM | Cell-based replicon assay |
Resistance fold-change (Y93H) | >1000 | 5–10 | Phenotypic resistance testing |
Inhibition of membranous web | Complete at 1 nM | Partial at 1 µM | Correlative light-electron microscopy |
Binding free energy (ΔG) | -12.8 kcal/mol | -8.2 kcal/mol | Isothermal titration calorimetry |
The RSSR isomer also facilitates advanced analytical techniques for quality control. Its distinct electrophoretic mobility enables separation via chiral cyclodextrin-based capillary electrophoresis (CE). When exposed to γ-cyclodextrin, the RSSR isomer forms slower-migrating 2:1 host-guest complexes compared to SSSS-daclatasvir, allowing precise quantification of stereoisomeric impurities. Nuclear magnetic resonance (NMR) studies further demonstrate unique chemical shift signatures for RSSR's biphenyl core (δ 7.65–7.70 ppm vs. 7.58–7.62 ppm for SSSS). These properties ensure that drug formulations maintain ≤0.1% RSSR levels, minimizing efficacy loss [3] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7